molecular formula C12H12N2O B8207506 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde

Cat. No.: B8207506
M. Wt: 200.24 g/mol
InChI Key: ZVRDHYGCUOIUJQ-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzoic acid.

    Reduction: 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.

    4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzoic acid: Oxidized form of the compound.

    4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzyl alcohol: Reduced form of the compound.

Uniqueness

4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde group, which confer distinct chemical reactivity and potential biological activity. The methylene bridge connecting these two functional groups also adds to its uniqueness by influencing its overall molecular conformation and interactions.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-8-12(7-13-14)6-10-2-4-11(9-15)5-3-10/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDHYGCUOIUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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